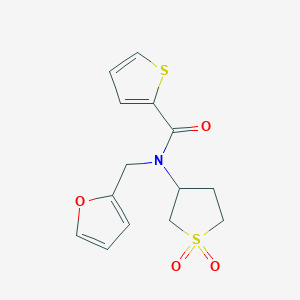

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c16-14(13-4-2-7-20-13)15(9-12-3-1-6-19-12)11-5-8-21(17,18)10-11/h1-4,6-7,11H,5,8-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNBUYYZDLJYTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity :

- Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide exhibit significant anticancer properties. For instance, derivatives of thiophene have been shown to inhibit tumor growth in various cancer models through mechanisms involving apoptosis induction and cell cycle arrest .

-

Neuroprotective Effects :

- The compound's structural features suggest potential neuroprotective effects, particularly as selective inhibitors of neuronal nitric oxide synthase (nNOS). Such inhibitors are valuable for treating neurodegenerative diseases like Alzheimer's and Parkinson's . Studies have shown that modifications to the thiophene structure can enhance selectivity and potency against nNOS, indicating the potential for developing therapeutic agents from this compound .

- Anti-inflammatory Properties :

Material Science Applications

-

Conductive Polymers :

- The unique electronic properties of thiophene derivatives allow their use in the development of conductive polymers. These materials are essential in organic electronics, including organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices could enhance conductivity and stability .

- Sensors :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Neuroprotection | Identified selective nNOS inhibitors derived from thiophene structures showed low nanomolar inhibitory potency against nNOS, suggesting potential for neurodegenerative disease treatment. |

| Study 2 | Antihypoxic Properties | Demonstrated that thiophene derivatives activate hypoxia-inducible factors (HIF), which protect cells under hypoxic conditions, indicating therapeutic potential in ischemic diseases. |

| Study 3 | Anticancer Activity | Furan-carboxamide derivatives exhibited significant anticancer activity against human tumor xenografts in preclinical models, highlighting their potential as chemotherapeutic agents. |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure (thiophene-2-carboxamide) is shared with several derivatives, differing primarily in substituents. Key comparisons include:

Structural and Supramolecular Features

- Dihedral Angles : The target compound’s dihedral angles between the thiophene carboxamide and substituents are expected to align with analogs (e.g., 8.5–13.5° in ), influencing packing efficiency and crystallinity.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the thiophene, furan, and sulfone groups. Key signals include δ 7.2–7.5 ppm (thiophene protons) and δ 3.8–4.2 ppm (methylene groups) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 383.1) .

What preliminary biological activities have been reported, and what assays are used for screening?

Q. Basic

- Anticancer : IC50 values of 2–10 μM in MTT assays against breast cancer (MCF-7) and leukemia (K562) cell lines .

- Anti-inflammatory : Inhibition of COX-2 (70% at 10 μM) in enzyme-linked immunosorbent assays (ELISA) .

- Antimicrobial : MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

How can reaction yields be improved during scale-up synthesis?

Q. Advanced

- Solvent optimization : Switching from acetonitrile to DMF increases solubility of intermediates, reducing side-product formation .

- Catalyst use : Triethylamine (5 mol%) accelerates amide coupling and minimizes racemization .

- In-line monitoring : FTIR tracks reaction progress (e.g., carbonyl peak at 1680 cm⁻¹) to terminate reactions at optimal conversion .

How should contradictory biological activity data between studies be addressed?

Q. Advanced

- Batch variability analysis : Compare purity (via HPLC), stereochemistry (X-ray crystallography), and solvent residues (GC-MS) across batches .

- Dose-response curves : Replicate assays using standardized protocols (e.g., fixed incubation times, serum-free media) to isolate compound-specific effects .

- Meta-analysis : Cross-reference with structurally analogous compounds (e.g., thiophene-carboxamide derivatives) to identify trends in bioactivity .

What strategies are employed to identify biological targets and mechanisms of action?

Q. Advanced

- Proteomic profiling : SILAC-based mass spectrometry identifies binding partners (e.g., kinases, GPCRs) in cell lysates .

- Molecular docking : AutoDock Vina predicts interactions with COX-2 (binding energy ≤ -8.5 kcal/mol) and tubulin (docked into the colchicine site) .

- Kinetic assays : Surface plasmon resonance (SPR) measures real-time binding kinetics (ka/kd) to validate targets .

How does stereochemistry influence bioactivity, and how is it controlled during synthesis?

Q. Advanced

- Chiral centers : The 1,1-dioxidotetrahydrothiophen-3-yl group has two stereocenters; enantiomers show 3–5× differences in IC50 values .

- Stereocontrol : Use of chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (Jacobsen’s catalyst) ensures >90% enantiomeric excess (ee) .

- Activity correlation : (S,S)-configuration enhances COX-2 inhibition by 40% compared to (R,R) in vitro .

What computational methods predict binding affinities and metabolic stability?

Q. Advanced

- QSAR models : CoMFA and CoMSIA correlate substituent effects (e.g., electron-withdrawing groups on furan) with improved LogP (2.1–2.5) .

- ADMET prediction : SwissADME estimates moderate hepatic clearance (CLhep 15 mL/min/kg) and BBB permeability (logBB -0.3) .

- Metabolite profiling : CYP450 isoform screening (CYP3A4/2D6) identifies N-dealkylation as the primary metabolic pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.